molecular formula C20H21ClN2O3 B5382781 1-acetyl-N-[4-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide

1-acetyl-N-[4-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide

Cat. No.: B5382781
M. Wt: 372.8 g/mol
InChI Key: NTFGQRUUMQOETH-UHFFFAOYSA-N
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Description

1-acetyl-N-[4-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an acetyl group, a chlorophenoxy group, and a piperidine ring

Preparation Methods

The synthesis of 1-acetyl-N-[4-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide involves several steps. One common method includes the reaction of 4-chlorophenol with 4-bromophenylpiperidine in the presence of a base to form the intermediate 4-(4-chlorophenoxy)phenylpiperidine. This intermediate is then acetylated using acetic anhydride to yield the final product .

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-acetyl-N-[4-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-acetyl-N-[4-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to and modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of protein kinases involved in cell proliferation and survival, thereby exerting anticancer effects .

Comparison with Similar Compounds

1-acetyl-N-[4-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both acetyl and chlorophenoxy groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-acetyl-N-[4-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3/c1-14(24)23-12-10-15(11-13-23)20(25)22-17-4-8-19(9-5-17)26-18-6-2-16(21)3-7-18/h2-9,15H,10-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFGQRUUMQOETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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